molecular formula C15H10O2S B11705860 (2Z)-2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11705860
M. Wt: 254.31 g/mol
InChI Key: BHYUBYSOQLBDOH-ZROIWOOFSA-N
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Description

(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a hydroxyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-hydroxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reaction conditions may also be adjusted to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzothiophene ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted benzothiophene.

Scientific Research Applications

(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.

Uniqueness

(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike benzylamine, which is primarily used as a precursor in organic synthesis, and 1,2-cyclohexane dicarboxylic acid diisononyl ester, which is used as a plasticizer, this compound has broader applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9-

InChI Key

BHYUBYSOQLBDOH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2

Origin of Product

United States

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